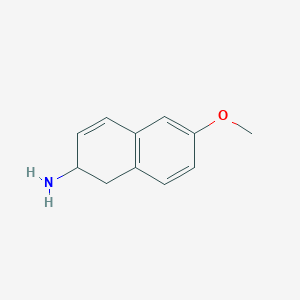

6-Methoxy-1,2-dihydronaphthalen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

6-methoxy-1,2-dihydronaphthalen-2-amine |

InChI |

InChI=1S/C11H13NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-5,7,10H,6,12H2,1H3 |

InChI Key |

WUORSNYJGMLKTG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC(C=C2)N)C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 6 Methoxy 1,2 Dihydronaphthalen 2 Amine Scaffold

Transformations and Modifications of the Amine Functional Group

The primary amine functionality is a key site for derivatization, allowing for the introduction of a wide array of substituents and the formation of new chemical linkages.

Amide Formation via Acylation Reactions

The primary amine of 6-methoxy-1,2-dihydronaphthalen-2-amine can readily undergo acylation with various acylating agents, such as acyl chlorides or carboxylic anhydrides, to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis for the construction of C-N bonds. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

More advanced and milder methods for amide bond formation can also be employed, utilizing coupling reagents that activate the carboxylic acid partner. Reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) facilitate amide formation under gentle conditions. nih.gov Additionally, boric acid has been recognized as an effective and environmentally benign catalyst for the direct amidation of carboxylic acids with amines. researchgate.net This method is particularly noted for its chemoselectivity, favoring reaction at a primary amine when a secondary amine is also present in the molecule. researchgate.net

Table 1: Examples of Acylation Reactions for Amine Derivatization

| Acylating Agent/Method | Reagent/Catalyst | Product Type |

|---|---|---|

| Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | N-Acyl Amide |

| Carboxylic Anhydride (B1165640) | Base or Acid Catalyst | N-Acyl Amide |

| Carboxylic Acid | Coupling Agent (e.g., COMU) | N-Acyl Amide |

| Carboxylic Acid | Boric Acid | N-Acyl Amide |

The resulting N-acylated derivatives of this compound are important intermediates for further functionalization or for exploring structure-activity relationships in medicinal chemistry contexts. For instance, acylation with acetyl chloride would yield N-(6-methoxy-1,2-dihydronaphthalen-2-yl)acetamide.

Derivatization through Halogenation of Aromatic Amines

While the amine in this compound is aliphatic in nature due to its position on the dihydronaphthalene ring, methods typically used for aromatic amines can be adapted for its conversion to a halide. The classic Sandmeyer reaction provides a pathway to replace the amino group with a halogen (Br, Cl) via an intermediate diazonium salt. acs.orgacs.org This two-step process involves diazotization of the amine with a nitrite (B80452) source under acidic conditions, followed by decomposition of the diazonium salt in the presence of a copper(I) halide. acs.org

Modern advancements have led to one-pot procedures for the deaminative halogenation of primary amines. acs.orgacs.org One such method involves the reaction of the amine with a nitrite ion source and an in situ generated halodimethylsulfonium halide from DMSO and a hydrohalic acid, which can produce the corresponding aromatic bromide or iodide under mild conditions. acs.org Another approach utilizes an N-anomeric amide as a nitrogen-deletion reagent, which is effective for both aliphatic and aromatic amines and tolerates a wide range of functional groups. acs.org

Table 2: Methods for Deaminative Halogenation

| Method | Key Reagents | Halogen Introduced |

|---|---|---|

| Sandmeyer Reaction | NaNO₂, H⁺; CuX (X=Cl, Br) | Cl, Br |

| One-Pot Diazotization | Nitrite ion, DMSO, HX (X=Br, I) | Br, I |

| N-Anomeric Amide | N-anomeric amide, CCl₃Br or CCl₄ | Br, Cl |

Reactions and Transformations of the Dihydronaphthalene Core

The dihydronaphthalene core possesses both aromatic and olefinic character, offering opportunities for reactions that modify the ring structure itself.

Aromatization and Dehydrogenation to Naphthalene (B1677914) Derivatives

The dihydronaphthalene ring system can be aromatized to the more stable naphthalene scaffold through dehydrogenation. This transformation can be achieved using chemical oxidizing agents or through biocatalysis. Enzymatic systems, such as toluene (B28343) and naphthalene dioxygenases, have been shown to catalyze the dehydrogenation (or desaturation) of 1,2-dihydronaphthalene (B1214177) to naphthalene. rsc.org Fungal peroxygenases can also lead to the formation of naphthalene through the allylic hydroxylation of 1,2-dihydronaphthalene, followed by spontaneous water elimination and aromatization. nih.gov These enzymatic methods highlight pathways to achieving aromatization under mild conditions. The aromatization of the this compound scaffold would result in the formation of a 6-methoxy-naphthalen-2-amine derivative.

Saturation via Hydrogenation to Tetrahydronaphthalene Analogs

The olefinic double bond in the dihydronaphthalene core can be saturated via hydrogenation to yield the corresponding tetrahydronaphthalene (tetralin) analog. This reaction is typically performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The saturation of the double bond converts the dihydronaphthalene ring into a fully saturated cyclohexane (B81311) ring fused to the aromatic portion. In the case of this compound, this hydrogenation would produce 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. Such tetralin amines are valuable structural motifs in medicinal chemistry.

Functional Group Interconversions of the Methoxy (B1213986) Moiety (e.g., to Triflate)

The methoxy group on the aromatic ring can be converted into other functional groups, significantly expanding the synthetic utility of the scaffold. A key transformation is the conversion of the aryl methyl ether to a phenol, which can then be transformed into a triflate (trifluoromethanesulfonate).

The cleavage of the methyl group from the aryl ether (demethylation) is the first step. This can be accomplished using various reagents. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose, often providing excellent yields under mild conditions. Other methods include the use of thiolates or iodine-based reagents. acs.orgacs.org

Once the phenolic hydroxyl group is unmasked, it can be converted to a triflate group by reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. Aryl triflates are exceptionally useful intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) due to the triflate being an excellent leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This two-step sequence transforms the electron-donating methoxy group into a versatile electrophilic handle for further molecular elaboration.

Scaffold Diversification through Heterocyclic Annulation

Cyclization Reactions to Form Thiazole (B1198619) and Thiazolidinone Derivatives

The synthesis of thiazole and thiazolidinone derivatives from primary amines is a well-established strategy in heterocyclic chemistry. For the this compound scaffold, this can be achieved through several synthetic routes.

Thiazole Derivatives: The Hantzsch thiazole synthesis offers a classic approach. This involves the reaction of the primary amine with an α-haloketone. In this case, this compound would first be converted to a thiourea (B124793) derivative by reacting it with an isothiocyanate. Subsequent reaction of this N-substituted thiourea with an α-haloketone, such as chloroacetone, would lead to the formation of a 2-aminothiazole (B372263) derivative appended to the dihydronaphthalene core.

Thiazolidinone Derivatives: The synthesis of 4-thiazolidinones can be accomplished by the reaction of the amine with thioglycolic acid (mercaptoacetic acid) and an aldehyde. A more common route involves the formation of a Schiff base by condensation of this compound with an appropriate aldehyde. This intermediate can then undergo cyclization with thioglycolic acid to yield the corresponding 3-substituted-4-thiazolidinone. The general reaction scheme is presented below.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Isothiocyanate, then α-haloketone | Thiazole derivative |

| This compound | Aldehyde, then Thioglycolic acid | Thiazolidinone derivative |

Synthesis of Pyrano Thiazolecarbonitrile Structures

The construction of more complex heterocyclic systems, such as pyrano[2,3-d]thiazoles, can also be envisioned starting from the this compound scaffold. These syntheses often involve multi-component reactions, which allow for the rapid assembly of molecular complexity.

One potential pathway involves the initial formation of a thiazole derivative as described previously. A 2-amino-4-substituted thiazole can then undergo a subsequent cyclization to form the pyran ring. For instance, a Knoevenagel condensation of an aldehyde with a thiazole derivative bearing an active methylene (B1212753) group, followed by a Michael addition and cyclization with a reagent like malononitrile, can lead to the formation of pyrano[2,3-d]thiazolecarbonitriles. The specific substitution on the pyran and thiazole rings can be varied based on the choice of reactants.

Formation of Pyrimidine (B1678525) and 1,3-Thiazine Derivatives

The primary amine of the this compound scaffold is a key functional group for the synthesis of six-membered heterocyclic rings like pyrimidines and 1,3-thiazines.

Pyrimidine Derivatives: The Biginelli reaction or similar multi-component strategies are common methods for pyrimidine synthesis. The reaction of this compound (or its corresponding guanidine (B92328) derivative) with a β-dicarbonyl compound (like ethyl acetoacetate) and an aldehyde would yield a dihydropyrimidine (B8664642) derivative. The reaction conditions can be tuned to favor specific isomers and improve yields.

1,3-Thiazine Derivatives: The synthesis of 1,3-thiazine derivatives can be achieved through the reaction of the amine with α,β-unsaturated ketones or aldehydes in the presence of a sulfur source, such as thiourea or by using a suitable β-mercapto carbonyl compound. For example, the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with the thiourea derivative of this compound can lead to the formation of a dihydro-1,3-thiazine derivative.

| Starting Material Derivative | Reagents | Product Heterocycle |

| Guanidine derivative | β-Dicarbonyl compound, Aldehyde | Pyrimidine |

| Thiourea derivative | α,β-Unsaturated ketone | 1,3-Thiazine |

Reactivity and Applications of Enaminone Intermediates in Cycloaddition Processes

Enaminones are versatile intermediates in organic synthesis, known for their participation in various cycloaddition reactions to form a wide range of heterocyclic compounds. An enaminone can be prepared from this compound by reacting it with a 1,3-dicarbonyl compound.

The resulting enaminone, which contains both a nucleophilic enamine nitrogen and an electrophilic carbonyl carbon, can react with a variety of reagents. For example, cycloaddition reactions with activated alkynes or alkenes can lead to the formation of fused heterocyclic systems. The reactivity of the enaminone can be modulated by the choice of the dicarbonyl compound and the reaction conditions. These intermediates serve as valuable building blocks for the synthesis of complex molecules with potential biological activities.

6 Methoxy 1,2 Dihydronaphthalen 2 Amine As a Chiral Building Block and Strategic Synthetic Intermediate

Role in Complex Natural Product and Bioactive Compound Synthesis

The unique structural features of 6-methoxy-1,2-dihydronaphthalen-2-amine derivatives allow them to serve as key intermediates in the synthesis of a variety of complex and biologically important molecules.

While direct evidence for the use of this compound in the total synthesis of lignans (B1203133) and steroidal analogs is not extensively documented in the provided search results, the structurally related compound 6-methoxy-1-tetralone (B92454) is a well-established precursor for such syntheses. nih.gov This suggests that the corresponding amine could also serve as a valuable synthetic intermediate, potentially offering alternative synthetic routes or improved stereochemical control. The core tetralin structure is a common motif in both lignans and steroids, making derivatives like this compound attractive starting points for their synthesis.

The synthesis of benzazepine core structures, which are present in a range of pharmacologically active compounds, can be achieved using derivatives of this compound. For instance, the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones has been accomplished through a Schmidt reaction with 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones, which are structurally related to the amine of interest. nih.gov These benzazepine derivatives have been shown to act as antagonists of NMDA and AMPA receptors, highlighting their potential in neuropharmacology. nih.gov The strategic placement of the methoxy (B1213986) and amino groups on the dihydronaphthalene scaffold facilitates the necessary ring expansion and functionalization to form the seven-membered benzazepine ring.

The utility of this compound derivatives as key intermediates is prominently demonstrated in the synthesis of several important pharmaceutical compounds.

Rotigotine: The synthesis of Rotigotine, a dopamine (B1211576) agonist used to treat Parkinson's disease, can be achieved starting from the optically active 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxy-naphthalene. google.com This highlights the importance of the chiral amine in establishing the stereochemistry of the final drug molecule. An alternative synthesis of a Rotigotine analogue, 2-amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene, has also been developed, further underscoring the versatility of this class of compounds in accessing dopaminergic agents. figshare.comresearchgate.net

Eptazocine and Estrone (B1671321) Analogs: While direct synthesis of Eptazocine from this compound is not explicitly detailed, the structural similarity of the aminotetralin core to key fragments of Eptazocine and estrone suggests its potential as a valuable precursor. The rigid bicyclic framework provides a solid foundation for constructing the polycyclic systems characteristic of these molecules.

Table 1: Application of this compound Derivatives in Pharmaceutical Synthesis

| Target Compound | Therapeutic Area | Role of the Amine Intermediate |

|---|---|---|

| Rotigotine | Parkinson's Disease | Establishes the crucial stereochemistry for dopamine receptor activity. google.com |

| Benzazepine Analogs | Neuropharmacology | Serves as a key building block for constructing the core ring structure. nih.gov |

Development of Chiral Auxiliary Systems and Ligands for Asymmetric Catalysis

Chiral amines are fundamental in asymmetric synthesis, often serving as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While the direct use of this compound as a chiral auxiliary is not extensively described, its structural features align with those of successful auxiliaries. The rigid conformation and the presence of a modifiable amino group make it a promising candidate for directing stereoselective transformations.

Furthermore, chiral amines are crucial for the development of ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. The development of novel chiral ligands is an active area of research, and amines like this compound could serve as valuable scaffolds for the synthesis of new and effective ligands.

Design and Utility of Structurally Complex Bifunctional Amine Building Blocks in Medicinal Chemistry

Bifunctional building blocks, which contain two reactive functional groups, are highly valuable in medicinal chemistry and drug discovery. enamine.net They allow for the rapid and efficient synthesis of diverse compound libraries. This compound, with its amino and methoxy groups, can be considered a bifunctional building block. The amino group can be readily acylated, alkylated, or used in the formation of imines, while the methoxy group can be cleaved to a phenol, providing another site for modification.

This bifunctionality allows for the systematic exploration of the chemical space around the dihydronaphthalene scaffold, enabling the synthesis of a wide range of derivatives with potentially diverse biological activities. The rigid core structure helps to constrain the conformation of the attached functional groups, which can be advantageous in designing compounds that bind to specific biological targets. The use of such building blocks is a key strategy in modern medicinal chemistry for the efficient discovery of new therapeutic agents. chemimpex.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For compounds related to 6-Methoxy-1,2-dihydronaphthalen-2-amine, such as 6-Methoxy-1,2,3,4-tetrahydronaphthalene (B156819), the ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. chemicalbook.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, the methoxy group protons typically appear as a sharp singlet, while the protons on the dihydronaphthalene ring system exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

Interactive Data Table: ¹H NMR Data for a Related Compound

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| Methoxy Protons | 3.7 - 3.9 | Singlet |

| Aliphatic Protons | 1.5 - 3.0 | Multiplet |

Note: The data presented is for the related compound 6-Methoxy-1,2,3,4-tetrahydronaphthalene and serves as an illustrative example of the expected spectral features.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization and electronegativity of neighboring atoms. For example, the carbon atom of the methoxy group will have a characteristic chemical shift, as will the aromatic and aliphatic carbons of the dihydronaphthalene core. docbrown.info Detailed analysis of the ¹³C NMR spectrum, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of all carbon signals. bas.bg

Interactive Data Table: Predicted ¹³C NMR Data for a Related Compound

| Carbon Type | Chemical Shift (ppm) Range |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon | 50 - 60 |

| Aliphatic Carbons | 20 - 40 |

Note: This data is based on predicted values for a structurally similar compound and illustrates the expected chemical shift regions. np-mrd.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether group. The presence of a primary amine would typically result in a pair of bands in the 3300-3500 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for Related Compounds

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether) | 1000 - 1300 |

Note: The data is based on characteristic absorption frequencies for functional groups found in related molecules such as 2-Amino-1-methoxybutane and 2-Amino-6-methoxybenzothiazole. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight with high accuracy. The mass spectrum of the related compound, 6-Methoxy-1,2-dihydronaphthalene, shows a top peak at a mass-to-charge ratio (m/z) of 160. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Interactive Data Table: Mass Spectrometry Data for a Related Compound

| Analysis | Result |

| Molecular Weight ( g/mol ) | 160.21 |

| Molecular Ion Peak (m/z) | 160 |

| Second Highest Peak (m/z) | 115 |

Note: The data is for the related compound 6-Methoxy-1,2-dihydronaphthalene. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. Studies on related compounds like 6-methoxy-1,2,3,4-tetrahydronaphthalene have utilized UV-Vis spectroscopy to investigate their electronic properties. nih.gov The solvent can influence the position of these absorption bands. researchgate.net

Interactive Data Table: UV-Vis Spectroscopic Data

| Transition Type | Expected Absorption Range (nm) |

| π-π* (Aromatic) | 250 - 300 |

Note: The expected absorption range is based on general knowledge of similar aromatic compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

Interactive Data Table: Crystal Data for a Related Compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₂ |

| Crystal System | Monoclinic |

| a (Å) | 8.185 |

| b (Å) | 15.878 |

| c (Å) | 8.053 |

| β (°) | 109.02 |

| Volume (ų) | 989.4 |

Note: The data presented is for the related compound 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. nih.gov

Computational and Theoretical Studies of 6 Methoxy 1,2 Dihydronaphthalen 2 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful method for investigating the electronic structure and properties of molecules. mdpi.com This approach is particularly effective for predicting the characteristics of compounds like 6-Methoxy-1,2-dihydronaphthalen-2-amine. By modeling the electron density, DFT calculations can accurately determine a molecule's geometry, spectroscopic signatures, and reactivity. nih.govnih.gov

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. DFT methods are employed to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For flexible molecules, conformational analysis is crucial. This involves exploring the potential energy surface (PES) to identify different stable conformers and the energy barriers between them. nih.gov For instance, studies on related molecules like 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) have utilized PES scans to understand complex conformational interchanges. nih.gov The analysis of various conformers helps in understanding how the molecule's shape influences its properties and interactions. researchgate.netresearchgate.net

Below is a representative table of optimized geometric parameters, as would be calculated for this compound, based on findings for analogous structures.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) Data modeled after calculations on similar aromatic amines and methoxy-substituted cyclic compounds.

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Standard Value |

|---|---|---|

| C-NH₂ Bond Length (Å) | 1.415 | 1.40 - 1.47 Å |

| C-OCH₃ Bond Length (Å) | 1.362 | 1.34 - 1.37 Å |

| Aromatic C-C Bond Length (Å) | 1.395 | 1.39 - 1.41 Å |

| C-N-H Bond Angle (°) | 112.5 | ~113° |

| C-O-C Bond Angle (°) | 117.8 | ~118° |

| Aromatic C-C-C Angle (°) | 120.0 | 120° |

The electronic behavior of a molecule is primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor, making them central to chemical reactivity. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the electronic density around a molecule. researchgate.net It helps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). malayajournal.org In a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group, indicating these as sites for hydrogen bonding and electrophilic interactions.

Table 2: Representative Frontier Molecular Orbital (FMO) Properties Data based on DFT calculations for structurally similar compounds like dihydrothiouracil-indenopyridopyrimidines. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which can be experimentally observed using Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govnih.gov By simulating the vibrational modes, researchers can make detailed assignments of the spectral peaks to specific bond stretches, bends, and torsions within the molecule. redalyc.org A close agreement between the calculated and observed frequencies, often improved by using scaling factors, validates the computed molecular structure. nih.gov For this compound, this analysis would help characterize the vibrations of the amine (N-H), methoxy (C-O), and dihydronaphthalene groups.

Table 3: Representative Vibrational Frequencies for Key Functional Groups Assignments based on DFT studies of analogous molecules like 2-amino-6-methoxy-3-nitropyridine. redalyc.org

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | Amine Group |

| N-H Symmetric Stretch | 3350 | Amine Group |

| Aromatic C-H Stretch | 3100 | Naphthalene (B1677914) Ring |

| CH₂ Asymmetric Stretch | 2980 | Dihydro Ring |

| C-O-C Asymmetric Stretch | 1250 | Methoxy Group |

| NH₂ Scissoring | 1620 | Amine Group |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. wisc.eduq-chem.com This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, by examining the charge transfer between filled (donor) and empty (acceptor) orbitals. faccts.de The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength. researchgate.netnih.gov In this compound, NBO analysis would reveal charge transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring, which stabilizes the molecule.

Table 4: Representative NBO Analysis of Intramolecular Interactions Data modeled on findings for similar substituted aromatic systems.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)ring | 35.50 |

| LP(2) O | π(C-C)ring | 22.15 |

| π(C=C) | π(C=C) | 18.75 |

| σ(C-H) | σ(C-C) | 4.80 |

Theoretical calculations are instrumental in studying dynamic processes like proton transfer and tautomerism. For this compound, the presence of the amine group allows for the possibility of amine-imine tautomerism. DFT methods can be used to calculate the relative energies of the different tautomeric forms to determine their thermodynamic stability and predict their equilibrium distribution. Furthermore, computational models can map the reaction pathway and calculate the energy barrier for proton transfer, providing crucial information about the kinetics of such processes. While specific studies on this molecule are not available, the methodology is well-established for analyzing similar systems containing amine functionalities.

Table 5: Representative Global Reactivity Descriptors Calculated from the FMO energies in Table 2, based on methodologies applied to similar compounds. mdpi.com

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.525 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 |

| Global Softness (σ) | 1 / η | 0.430 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.674 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wustl.eduresearchgate.net These models are instrumental in understanding which structural, electronic, and physicochemical properties are crucial for a desired outcome, thereby facilitating the design of more efficient synthetic routes and novel molecular entities.

QSAR studies on aminotetralin derivatives, which are structurally analogous to this compound, have highlighted the importance of specific molecular descriptors in determining their chemical reactivity. thepharmstudent.com These descriptors, which are numerical representations of molecular properties, can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic descriptors, such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical in predicting a molecule's susceptibility to nucleophilic or electrophilic attack. For instance, a higher HOMO energy suggests a greater tendency to donate electrons, which can be correlated with reactivity in certain synthetic transformations. The presence of the methoxy group in the 6-position of the dihydronaphthalene ring, for example, is expected to influence the electron density distribution across the aromatic system, thereby affecting its reactivity.

The following interactive data table illustrates a hypothetical QSAR model for the chemical reactivity of a series of dihydronaphthalene amine derivatives, showcasing the correlation between molecular descriptors and a hypothetical reactivity score.

| Compound | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Steric Hindrance (V) | Reactivity Score |

| Derivative 1 | 2.5 | 1.8 | -5.2 | 120 | 7.8 |

| Derivative 2 | 3.1 | 2.1 | -5.5 | 135 | 6.5 |

| Derivative 3 | 2.8 | 1.9 | -5.1 | 118 | 8.2 |

| Derivative 4 | 3.5 | 2.5 | -5.8 | 150 | 5.1 |

| Derivative 5 | 2.2 | 1.7 | -4.9 | 110 | 9.0 |

This table is a hypothetical representation to illustrate the concept of QSAR in correlating structural features with chemical reactivity.

By analyzing these correlations, chemists can rationally design new derivatives with optimized reactivity profiles, leading to more efficient and selective synthetic methodologies.

Building upon the foundation of QSAR, predictive modeling allows for the in silico design of novel chemical transformations and the development of new molecular scaffolds. researchgate.net Once a statistically robust QSAR model is established, it can be used to predict the reactivity or activity of virtual compounds that have not yet been synthesized.

This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. Furthermore, it can inspire the design of entirely new scaffolds with improved properties by identifying key structural motifs that are crucial for the desired chemical transformation.

Molecular Docking Simulations and Ligand-Receptor Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological macromolecule, such as a protein or a nucleic acid.

Molecular docking simulations of aminotetralin analogs with various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, have provided valuable insights into their binding mechanisms. nih.govnih.gov These studies reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand and the nature of these interactions.

For a hypothetical interaction of a this compound derivative with a receptor, several types of interactions can be anticipated. The protonated amine group is likely to form a strong ionic bond with an acidic residue, such as aspartic acid or glutamic acid, in the binding site. The aromatic ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues in the receptor.

The following interactive data table summarizes the potential binding interactions between a hypothetical this compound derivative and a receptor binding pocket.

| Ligand Moiety | Receptor Residue | Interaction Type |

| Protonated Amine | Aspartic Acid | Ionic Bond |

| Naphthalene Ring | Phenylalanine | π-π Stacking |

| Methoxy Group | Serine | Hydrogen Bond |

| Hydrophobic Core | Leucine, Valine | Hydrophobic Interaction |

This table illustrates the types of non-covalent interactions that can be identified through molecular docking simulations.

Understanding these interactions is crucial for explaining the observed biological activity of a compound and for guiding the design of new molecules with enhanced affinity and selectivity.

The insights gained from molecular docking simulations can be leveraged for the computational design of novel dihydronaphthalene amine scaffolds with tailored interaction profiles. researchgate.net This process, often referred to as structure-based design, involves modifying the ligand structure to optimize its interactions with the target receptor.

For instance, if a docking study reveals a vacant hydrophobic pocket in the vicinity of the ligand, new hydrophobic groups can be added to the dihydronaphthalene scaffold to fill this pocket and increase binding affinity. Similarly, if a hydrogen bond donor or acceptor on the receptor is not engaged by the ligand, the scaffold can be modified to introduce a complementary group.

This iterative process of computational design, followed by synthesis and experimental validation, is a powerful strategy for developing highly potent and selective ligands for a specific biological target. By focusing on the dihydronaphthalene amine scaffold, researchers can explore a wide range of derivatives and systematically optimize their interactions to achieve the desired biological effect.

Emerging Trends and Future Research Directions for 6 Methoxy 1,2 Dihydronaphthalen 2 Amine

Development of Novel Catalytic Systems for Enantioselective Dihydronaphthalene Amine Synthesis

The enantioselective synthesis of dihydronaphthalene amines, including 6-methoxy-1,2-dihydronaphthalen-2-amine, is a critical area of research. The development of novel and efficient catalytic systems is paramount for achieving high yields and stereoselectivity.

Recent advancements have seen the rise of innovative catalytic approaches. For instance, the use of chiral N-heterocyclic carbene (NHC) ligands has shown significant promise in asymmetric catalysis, enabling the synthesis of complex molecules with high stereoselectivity. numberanalytics.com These ligands have been successfully employed in a variety of reactions, including hydrogenation and cycloaddition. numberanalytics.com Furthermore, organocatalysis, utilizing chiral secondary amines, has emerged as a powerful tool for stereoselective transformations of carbonyl compounds. semanticscholar.org

Researchers are also exploring the use of biocatalysis. Wild-type amine dehydrogenases (AmDHs) have demonstrated efficiency in the synthesis of chiral amines, offering a green and highly selective alternative to traditional chemical methods. frontiersin.org For example, MsmeAmDH has been used for the synthesis of (S)-1-methoxypropan-2-amine with high conversion and enantioselectivity. frontiersin.org

Future efforts in this area will likely focus on:

The design of more robust and versatile chiral catalysts, including transition metal complexes and organocatalysts.

The application of biocatalytic methods, such as enzyme-directed evolution, to tailor enzymes for specific dihydronaphthalene amine syntheses.

The development of catalytic systems that operate under milder and more environmentally friendly conditions.

Integration of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the integration of advanced spectroscopic techniques for in-situ monitoring is becoming increasingly crucial. Techniques like ReactIR™ (in-situ Fourier Transform Infrared Spectroscopy) allow for real-time tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic data. mt.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in studying the structure and reactivity of reaction intermediates. numberanalytics.com This information is key to identifying rate-determining steps and factors that influence selectivity. numberanalytics.com For instance, in the Rosenmund reduction, in-situ IR has been used to identify the formation of anhydride (B1165640) byproducts, leading to improved process control and yield. mt.com

Future research will likely see a greater integration of various in-situ spectroscopic methods, including:

Raman Spectroscopy: To complement IR data and provide information on non-polar bonds and symmetric vibrations.

Mass Spectrometry: For the direct detection of transient intermediates and byproducts.

Combined Spectroscopic and Calorimetric Techniques: To simultaneously obtain kinetic, thermodynamic, and mechanistic information.

This multi-technique approach will provide a comprehensive picture of the reaction landscape, enabling more precise control and optimization of the synthesis of this compound.

Computational Design and de novo Synthesis of Highly Functionalized Dihydronaphthalene Amine Derivatives

Computational chemistry has become an indispensable tool in the design of novel molecules and the prediction of their properties. numberanalytics.com Methods like Density Functional Theory (DFT) and molecular mechanics are being used to design chiral catalysts and predict the structure and reactivity of potential dihydronaphthalene amine derivatives. numberanalytics.com

This computational-guided approach allows for the de novo synthesis of highly functionalized derivatives with tailored electronic and steric properties. For example, computational studies can help predict the most promising substitution patterns on the dihydronaphthalene core to achieve desired biological activity or catalytic performance.

The future of this field will involve:

The use of machine learning and artificial intelligence to accelerate the design and discovery of new derivatives.

The development of more accurate and efficient computational models to predict complex chemical transformations.

The seamless integration of computational design with automated synthesis platforms for the rapid generation and screening of novel compounds.

Exploration of this compound Derivatives as Chiral Ligands in Asymmetric Catalysis

The inherent chirality of this compound and its derivatives makes them attractive candidates for use as chiral ligands in asymmetric catalysis. Chiral ligands play a crucial role in inducing enantioselectivity in a wide range of chemical transformations.

The development of new chiral ligands is a central theme in asymmetric synthesis. numberanalytics.com For instance, chiral biimidazoline (BiIM) ligands have recently been developed and successfully applied in the asymmetric Catellani reaction for the synthesis of C–N axially chiral compounds. nih.govresearchgate.net This highlights the potential for discovering novel ligand classes based on unique chiral scaffolds.

Future research in this area will focus on:

The synthesis of a diverse library of this compound derivatives with varying steric and electronic properties.

The evaluation of these derivatives as ligands in a broad spectrum of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.gov

The use of high-throughput screening methods to rapidly identify the most effective ligand-catalyst combinations for specific transformations. numberanalytics.com

The exploration of these derivatives as chiral ligands holds the potential to unlock new and more efficient methods for the synthesis of other valuable chiral molecules.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-1,2-dihydronaphthalen-2-amine, and what are their critical optimization parameters?

Synthesis of this compound can be approached via reductive amination or enzymatic pathways. Key considerations include:

- Reductive amination : Use sodium cyanoborohydride or catalytic hydrogenation to reduce imine intermediates. Optimize pH (4–6) and temperature (25–50°C) to enhance yield and minimize side products like over-reduced amines .

- Enzymatic synthesis : Transaminases or amine dehydrogenases can stereoselectively introduce the amine group. Solvent choice (e.g., aqueous-organic biphasic systems) and cofactor recycling (e.g., NADH/NAD⁺ systems) are critical for efficiency .

- Byproduct management : Monitor for impurities such as 6-methoxy-1-tetralone (a potential oxidation byproduct; CAS 1078-19-9) using HPLC or GC-MS .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Stability tests indicate decomposition above 40°C .

- Waste disposal : Classify as "specialized chemical waste" and comply with regional regulations (e.g., EPA guidelines) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Structural elucidation :

- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm) and amine protons (δ 1.2–1.5 ppm, broad) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 190.1232 (calculated for C₁₁H₁₃NO) .

- Purity analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/0.1% TFA in water (70:30) .

- TLC : Rf ≈ 0.5 on silica gel (ethyl acetate:hexane = 1:1) with ninhydrin staining for amine detection .

II. Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Docking protocols : Use GOLD or AutoDock Vina to model interactions with targets like DNA gyrase or serotonin receptors. Define binding sites using co-crystallized ligands (e.g., AMK-12 in S. aureus gyrase; PDB 6Z1A) and allow flexibility in residues (e.g., Met75, Asp83) .

- Validation : Ensure RMSD ≤ 2.0 Å between docked and experimental ligand conformations .

- Activity prediction : Correlate docking scores (e.g., GoldScore) with experimental IC₅₀ values for lead optimization .

Q. What strategies resolve contradictions in reported biological activities of this compound across different experimental models?

- Model-specific factors :

- Radical scavenging vs. receptor binding : In in vitro antioxidant assays (e.g., DPPH), the compound may act as a radical scavenger, while in cellular models, it could modulate neurotransmitter receptors .

- Species differences : Test activity in human vs. rodent cell lines to account for metabolic variations.

- Data reconciliation : Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to validate mechanisms .

Q. What are the challenges in determining the crystal structure of this compound, and how can SHELX software aid in refinement?

- Challenges :

- Crystallization : Low solubility in common solvents (e.g., hexane, EtOAc) may require vapor diffusion with DMSO/water mixtures.

- Disorder : Flexible methoxy and amine groups can cause electron density ambiguities.

- Refinement with SHELXL :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.